[4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride;[4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride
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Overview
Description
Minocycline hydrochloride is a semisynthetic derivative of tetracycline, a broad-spectrum antibiotic. It is commonly used to treat various bacterial infections, including pneumonia, acne, and rheumatoid arthritis . Minocycline hydrochloride is known for its high efficacy against both gram-positive and gram-negative bacteria .
Preparation Methods
Minocycline hydrochloride can be synthesized through several methods. One common method involves dissolving minocycline in a mixed solvent of alcohol and water, followed by crystallization, filtration, and drying to obtain minocycline hydrochloride hydrate crystals . Another method involves warming minocycline organic solution to 90°C, then concentrating under reduced pressure to obtain the crude product .
Chemical Reactions Analysis
Minocycline hydrochloride undergoes various chemical reactions, including:
Oxidation: Minocycline can be oxidized to form 9-hydroxyminocycline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Minocycline can undergo substitution reactions, particularly at the dimethylamino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Minocycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying antibiotic synthesis and degradation.
Biology: Minocycline is used to study bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: It is widely used in the treatment of acne, periodontitis, and rheumatoid arthritis.
Industry: Minocycline hydrochloride is used in the formulation of various pharmaceutical products.
Mechanism of Action
Minocycline hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibition blocks the addition of new amino acids to the elongating peptide chain, effectively halting protein synthesis . Additionally, minocycline has anti-inflammatory and anti-apoptotic properties, making it useful in treating inflammatory and neurodegenerative conditions .
Comparison with Similar Compounds
Minocycline hydrochloride is often compared with other tetracycline antibiotics, such as doxycycline and tetracycline . While all these compounds share a similar mechanism of action, minocycline is unique due to its higher lipophilicity and better tissue penetration . This results in a longer half-life and more sustained therapeutic effects .
Similar Compounds
Doxycycline: Another tetracycline antibiotic with similar efficacy but a slightly lower risk of adverse side effects.
Tetracycline: The parent compound of the tetracycline class, used for a wide range of bacterial infections.
Minocycline hydrochloride stands out due to its enhanced efficacy and broader spectrum of activity compared to its counterparts .
Properties
Molecular Formula |
C23H28ClN3O7 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
(12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9?,11?,17?,23-;/m0./s1 |
InChI Key |
WTJXVDPDEQKTCV-GBTZMIKPSA-N |
Isomeric SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl |
Origin of Product |
United States |
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